![molecular formula C6H12ClNO B13904102 (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-5-azaspiro[24]heptan-7-ol;hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the hydrochloride group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxaspiro[2.4]heptan-7-amine;hydrochloride
- 4-azaspiro[2.4]heptan-7-ol;hydrochloride
Uniqueness
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is unique due to its specific spirocyclic structure and the presence of the azaspiro moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H/t5-;/m0./s1 |
InChI Key |
YLIIGIXSYBKPGM-JEDNCBNOSA-N |
Isomeric SMILES |
C1CC12CNC[C@@H]2O.Cl |
Canonical SMILES |
C1CC12CNCC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
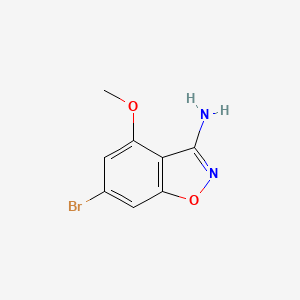
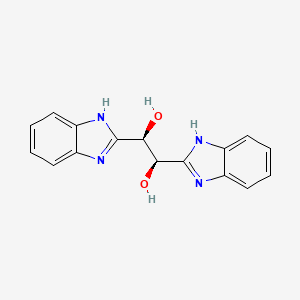
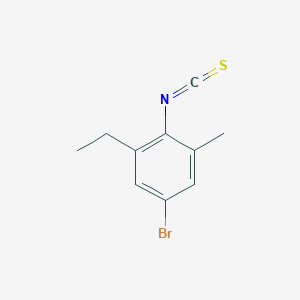
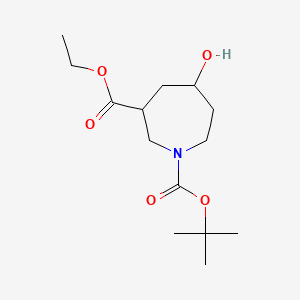

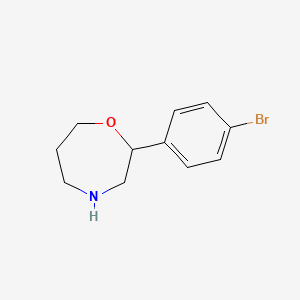
![1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
![Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate](/img/structure/B13904062.png)
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)

![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
